N,N-diethyl-2-methyl-6-(trifluoromethyl)nicotinamide
Description
Properties
IUPAC Name |
N,N-diethyl-2-methyl-6-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O/c1-4-17(5-2)11(18)9-6-7-10(12(13,14)15)16-8(9)3/h6-7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPPJFACLGMSCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(N=C(C=C1)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381442 | |
| Record name | N,N-diethyl-2-methyl-6-(trifluoromethyl)nicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
646455-72-3 | |
| Record name | N,N-diethyl-2-methyl-6-(trifluoromethyl)nicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Carbodiimide-Mediated Coupling
The most widely reported method employs N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid group of 2-methyl-6-(trifluoromethyl)nicotinic acid.
- Dissolve 2-methyl-6-(trifluoromethyl)nicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM) or acetonitrile.
- Add DCC (1.2 eq) and catalytic 4-dimethylaminopyridine (DMAP).
- Stir at 0–5°C for 30 minutes, then add diethylamine (1.5 eq) dropwise.
- Warm to room temperature and stir for 12–24 hours.
- Filter to remove dicyclohexylurea (DCU) byproduct, concentrate, and purify via silica gel chromatography.
Yield : 85–90%
Purity : ≥98% (HPLC)
Acid Chloride Intermediate Route
For large-scale production, thionyl chloride (SOCl₂) converts the carboxylic acid to its acyl chloride, which reacts directly with diethylamine:
Steps :
- Reflux 2-methyl-6-(trifluoromethyl)nicotinic acid with excess SOCl₂ in toluene (2 hours).
- Remove excess SOCl₂ under reduced pressure.
- Add diethylamine and triethylamine (base) in DCM at 0°C.
- Quench with water, extract with ethyl acetate, and concentrate.
Yield : 88–92%
Advantages : Scalable, avoids carbodiimide byproducts.
One-Pot Industrial Synthesis
Continuous Flow Reactor Optimization
Industrial protocols utilize continuous flow systems to enhance safety and efficiency:
- Reactants : 2-methyl-6-(trifluoromethyl)nicotinic acid, diethylamine, and HATU.
- Conditions :
- Solvent: Dimethylformamide (DMF)
- Temperature: 60–80°C
- Residence time: 10–15 minutes
- Output : 95% conversion, ≥99% purity (GC-MS).
Key Advantages :
- Reduced reaction time.
- Minimized thermal degradation of the trifluoromethyl group.
Alternative Strategies
Microwave-Assisted Synthesis
Microwave irradiation accelerates amidation, particularly for thermally sensitive intermediates:
- Mix acid, diethylamine, and HATU in acetonitrile.
- Irradiate at 100°C for 10 minutes.
- Isolate via precipitation in ice water.
Enzymatic Catalysis
Recent studies explore lipase-based catalysts (e.g., Candida antarctica lipase B) for greener synthesis:
- Solvent : tert-Butanol
- Temperature : 40°C
- Yield : 78% after 48 hours.
Limitations : Lower efficiency compared to chemical methods.
Comparative Analysis of Methods
| Method | Activating Agent | Solvent | Yield | Purity | Scalability |
|---|---|---|---|---|---|
| DCC-mediated coupling | DCC/DMAP | DCM | 85–90% | ≥98% | Lab-scale |
| Acid chloride route | SOCl₂ | Toluene/DCM | 88–92% | ≥95% | Industrial |
| Continuous flow | HATU | DMF | 95% | ≥99% | Industrial |
| Microwave-assisted | HATU | Acetonitrile | 89% | 97% | Lab-scale |
| Enzymatic | Lipase | tert-Butanol | 78% | 90% | Pilot-scale |
Critical Process Parameters
Solvent Selection
Temperature Control
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-methyl-6-(trifluoromethyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N,N-diethyl-2-methyl-6-(trifluoromethyl)nicotinamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-methyl-6-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyridine Ring
a) N-(2,4-Dichlorophenyl)-N-ethyl-6-methoxy-4-(trifluoromethyl)nicotinamide
- Structure : Features a dichlorophenyl group and methoxy substitution at position 6, with a trifluoromethyl group at position 4 .
- Key Differences: Substituent Position: Trifluoromethyl at position 4 vs. position 6 in the target compound. Functional Groups: Methoxy (electron-donating) vs. methyl (electron-neutral) at position 2.
b) 6-(Trifluoromethyl)nicotinic Acid
- Structure : A carboxylic acid derivative with a trifluoromethyl group at position 6 .
- Key Differences: Functional Group: Carboxylic acid (polar, ionizable) vs. diethylamide (non-polar). Applications: Likely a precursor for synthesizing nicotinamide derivatives via amidation. Physicochemical Properties: Higher aqueous solubility but lower lipid membrane penetration compared to amides.
Functional Group Modifications: Esters vs. Amides
a) Ethyl 6-(Trifluoromethyl)nicotinate
b) Methyl 6-(Trifluoromethyl)nicotinate
Amide Nitrogen Substituent Variations
a) N,2-Dimethyl-6-(Trifluoromethyl)nicotinamide
- Structure : Methyl groups on the amide nitrogen and pyridine position 2 .
- Key Differences :
- Lipophilicity : Diethylamide (target) has higher lipophilicity than dimethylamide, enhancing tissue penetration.
- Metabolism : Bulkier diethyl groups may slow enzymatic degradation compared to smaller alkyl chains.
b) N-Ethyl Derivatives
Data Tables
Table 1: Structural and Functional Comparison
Research Implications
- Agrochemical Applications : The target compound’s diethylamide and trifluoromethyl groups may enhance pesticidal activity by improving target binding and environmental persistence.
- Drug Design : Substitutions at position 2 (methyl) and 6 (trifluoromethyl) optimize steric and electronic profiles for receptor interactions, as seen in analogs like N,2-dimethyl derivatives .
Biological Activity
N,N-diethyl-2-methyl-6-(trifluoromethyl)nicotinamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a trifluoromethyl group, which enhances its lipophilicity, allowing for better membrane penetration. The compound's structure can be represented as follows:
The presence of the trifluoromethyl group is significant for its biological activity, influencing interactions with various molecular targets.
The mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, potentially altering metabolic pathways.
- Receptor Modulation : It may act as a modulator for certain receptors, impacting signaling pathways within cells.
The trifluoromethyl group plays a crucial role in enhancing the compound's interaction with biological membranes and targets, facilitating its biological effects.
Enzyme Inhibition
Research indicates that this compound may inhibit various enzymes. For instance, studies suggest its potential as an inhibitor of deubiquitinase complexes, which are relevant in cancer therapy .
Antimicrobial Activity
Preliminary studies have explored the compound's antimicrobial properties, particularly against resistant strains of bacteria and fungi. The structure-activity relationship (SAR) studies indicate that modifications to the trifluoromethyl group can influence antimicrobial efficacy .
Case Studies and Research Findings
- Anticancer Potential : A study highlighted the compound's interaction with the USP1/UAF1 deubiquitinase complex, suggesting that it may serve as a lead compound for developing anticancer agents .
- Antimicrobial Activity : Another investigation reported that derivatives of compounds similar to this compound exhibited significant activity against multidrug-resistant strains of Mycobacterium tuberculosis (MIC values ranging from 0.9 to 3 μg/mL) .
- Enzyme Interaction Studies : Research into the enzyme inhibition properties of this compound has shown promising results in modulating key metabolic pathways involved in disease processes, further supporting its therapeutic potential.
Data Tables
The following table summarizes some key findings regarding the biological activity of this compound:
Q & A
(Basic) What synthetic methodologies are recommended for the efficient production of N,N-diethyl-2-methyl-6-(trifluoromethyl)nicotinamide, and how can reaction parameters be optimized?
The synthesis involves multi-step reactions, including amide coupling and trifluoromethyl group introduction. Key considerations:
- Solvent Selection : Polar aprotic solvents like DMF or acetonitrile enhance reaction efficiency .
- Catalysts : Rhodium(III) complexes improve selectivity in coupling reactions .
- Temperature Control : Maintain 60–80°C for amide bond formation to avoid side reactions .
- Purity Monitoring : Use TLC or HPLC to track reaction progress and optimize yield (≥85%) .
(Basic) Which analytical techniques are essential for characterizing the compound and verifying its structural integrity?
- NMR Spectroscopy : 1H/13C/19F NMR confirms the trifluoromethyl group (-CF3) at δ 120–125 ppm (19F) and diethylamide protons (δ 1.2–1.4 ppm, triplet) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion [M+H]+ at m/z 305.1 .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures ≥95% purity .
(Advanced) How can researchers design experiments to elucidate the structure-activity relationship (SAR) in enzyme inhibition studies?
- Substituent Variation : Replace the trifluoromethyl group with -Cl or -CH3 to assess hydrophobic interactions .
- Dose-Response Assays : Measure IC50 values against viral proteases (e.g., SARS-CoV-2 3CLpro) using fluorescence-based kinetics .
- Molecular Docking : Simulate binding modes with AutoDock Vina; validate via site-directed mutagenesis (e.g., His41→Ala in 3CLpro) .
(Advanced) What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to account for flexibility .
- Orthogonal Assays : Compare surface plasmon resonance (SPR) binding affinity with enzymatic IC50 values .
- Metabolite Screening : Use LC-MS/MS to identify bioactive metabolites that may enhance off-target effects .
(Basic) What protocols ensure compound stability during storage and handling?
- Storage : Amber vials at -20°C under argon prevent hydrolysis of the trifluoromethyl group .
- Stability Testing : Accelerated studies (40°C/75% RH for 4 weeks) with HPLC monitoring detect degradation products (e.g., nicotinic acid derivatives) .
(Advanced) How can metabolic pathways be investigated to identify bioactive metabolites?
- Liver Microsome Assays : Incubate with NADPH and human CYP3A4, then analyze metabolites via LC-MS/MS .
- Radiolabeling : Synthesize 14C-labeled compound for in vivo tracking of excretion profiles .
- Metabolite Isolation : Preparative HPLC isolates major metabolites for structural confirmation via 2D NMR .
(Basic) What purification techniques remove synthetic by-products?
- Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) gradient separates polar impurities .
- Recrystallization : Ethanol/water (7:3) yields crystals with >99% purity by melting point analysis (mp 142–144°C) .
(Advanced) What in silico approaches predict environmental impact and ecotoxicity?
- QSAR Modeling : EPI Suite estimates a biodegradation half-life of 60 days and moderate bioaccumulation potential (log Kow = 2.8) .
- DFT Calculations : Predict hydrolysis rates at pH 7 (t1/2 = 30 days) .
- Ecotoxicology Screening : ECOTOX database comparisons highlight structural alerts for aquatic toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
